molecular formula C9H5Br2N B1517448 4,8-Dibromoquinoline CAS No. 1070879-31-0

4,8-Dibromoquinoline

Cat. No. B1517448
M. Wt: 286.95 g/mol
InChI Key: LNJMYWNYBSIPIS-UHFFFAOYSA-N
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Description

4,8-Dibromoquinoline is a chemical compound with the empirical formula C9H5Br2N . It has a molecular weight of 286.95 .


Molecular Structure Analysis

The molecular structure of 4,8-Dibromoquinoline consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is BrC1=C2C (C (Br)=CC=C2)=NC=C1 .

Scientific Research Applications

1. Antimalarial Applications

4,8-Dibromoquinoline derivatives have been studied for their potential in treating malaria. The 8-aminoquinolines, a class to which 4,8-dibromoquinoline is structurally related, have been significant in the therapy of latent malaria. These compounds have led to important scientific discoveries and practices in treating endemic malaria, as seen in the case of drugs like primaquine and tafenoquine (Baird, 2019). Additionally, other 8-aminoquinoline analogues have shown promise as both blood and tissue schizonticidal agents in malaria research (Lamontagne et al., 1982).

2. Applications in Cancer Research

Certain derivatives of 4,8-dibromoquinoline have been explored for their anticancer properties. A study synthesized derivatives with varied substituents at the 8-position of the quinoline ring system, demonstrating in vitro antiproliferative activity against human breast cancer cell lines. Nanoformulation studies of these derivatives showed increased cytotoxic efficacy, highlighting their potential in cancer therapy (Elghazawy et al., 2017).

3. Alzheimer's Disease Treatment

4,8-Dibromoquinoline derivatives have also been investigated for their potential in treating Alzheimer's Disease. For example, compounds synthesized as hybrids of 4-amino-2,3-polymethylenequinoline linked to antioxidants showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting their potential as Alzheimer’s disease therapeutics (Makhaeva et al., 2020).

4. Role in DNA Damage and Carcinogenicity

The derivatives of 4,8-dibromoquinoline, like 4-nitroquinoline 1-oxide, have been studied for their role in DNA damage and carcinogenicity. This compound is known to produce DNA adducts leading to oxidative damage, which is critical in understanding the pathways of genotoxicity (Arima et al., 2006).

5. Sensor Development and Metal Ion Homeostasis

4,8-Dibromoquinoline-based compounds have been used to develop chemosensors for detecting metal ions, playing a role in studies related to metal ion homeostasis in biological systems. These chemosensors have potential applications in diagnosing and studying diseases like Alzheimer's, where metal ion homeostasis is crucial (Ghorai et al., 2020).

6. Antifungal and Antivirulence Activity

Research has also revealed the antifungal and antivirulence activity of dibromoquinoline compounds. A study identified a dibromoquinoline compound with broad-spectrum antifungal activity and the capability to interfere with the expression of key virulence factors in pathogenic fungi (Mohammad et al., 2018).

Safety And Hazards

The safety data sheet for 4,8-Dibromoquinoline indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 . This suggests that it is acutely toxic if swallowed and can cause serious eye damage .

Future Directions

While specific future directions for 4,8-Dibromoquinoline are not available, quinoline derivatives continue to be of interest in the field of medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

4,8-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMYWNYBSIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653681
Record name 4,8-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dibromoquinoline

CAS RN

1070879-31-0
Record name Quinoline, 4,8-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Marull, M Schlosser - European Journal of Organic Chemistry, 2003 - Wiley Online Library
The acid‐catalyzed cyclization‐condensation between anilines and ethyl 4,4,4‐trifluoroacetoacetate affords 1,4‐dihydro‐2‐trifluoromethyl‐4H‐4‐quinolinones (1), which can easily be …
鵜飼貞二, 山本讓, 伊藤安夫, 柳彰, 四塚勝 - YAKUGAKU ZASSHI, 1955 - jstage.jst.go.jp
The mercuration of 6-methylquinoline 1-oxide, 4-bromoquinoline 1-oxide, and 8-bromoqulnoline 1-oxide with mercuric acetate, followed by treatment with sodium chloride, respectively, …
Number of citations: 3 www.jstage.jst.go.jp

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